2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride
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Overview
Description
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-2-oxabicyclo[21Similar compounds have been found to interact with the interleukin receptor-associated kinase 4 (irak4) pathway .
Mode of Action
It’s known that the presence of damage-associated molecular patterns (damps) after tissue damage such as stroke or traumatic brain injury (tbi) initiates signaling through the irak4 pathway . This can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Biochemical Pathways
The compound likely affects the IRAK4 pathway, which is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines . The downstream effects of this interaction could potentially include a reduction in inflammation and an improvement in patient recovery following tissue damage.
Pharmacokinetics
The pharmacokinetic properties of 2-(1-Methyl-2-oxabicyclo[21A related compound, bio-7488, has been described as a potent, selective, and cns-penetrant irak4 inhibitor with excellent adme properties .
Result of Action
Given its potential interaction with the irak4 pathway, it may help to reduce inflammation and improve patient recovery following tissue damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo[2.1.1]hexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
- (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
Uniqueness
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of the ethanamine group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECANSJTSHUBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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